Indomethacin N-octyl amide

COX-2 Selectivity Indomethacin Derivatives Inflammation

Indomethacin N-octyl amide is the potent, isoform-specific COX-2 inhibitor your research demands. Unlike the parent compound indomethacin (non-selective), this N-octyl amide derivative achieves IC50 40 nM against COX-2 with >1650-fold selectivity over COX-1 (IC50 66 µM), eliminating confounding COX-1 effects in inflammation, angiogenesis, and tumorigenesis models. Validated in HUVEC sprouting and migration assays, it provides a structurally distinct indole-acetic acid scaffold alternative to diarylheterocycle inhibitors. ≥98% purity, robust selectivity window—ideal as a reference standard for calibrating COX-2 assays and dissecting COX-2-specific pathways with confidence.

Molecular Formula C27H33ClN2O3
Molecular Weight 469.0 g/mol
Cat. No. B1662392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin N-octyl amide
SynonymsN-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide
Molecular FormulaC27H33ClN2O3
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
InChIKeyDBWILLAXKDUAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin N-octyl amide: A Highly Selective COX-2 Inhibitor for In Vitro Research


Indomethacin N-octyl amide (CAS 282728-65-8) is a secondary amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. It belongs to a class of indomethacin esters and amides designed to achieve high selectivity for the cyclooxygenase-2 (COX-2) isozyme, a key enzyme in inflammatory pathways, while minimizing inhibition of the constitutive cyclooxygenase-1 (COX-1) enzyme [2]. This compound functions as a potent, reversible, and slow, tight-binding inhibitor of COX-2, representing a significant structural departure from its non-selective parent compound, indomethacin [1].

Why Non-Selective NSAIDs and Other COX-2 Inhibitors Cannot Substitute for Indomethacin N-octyl Amide


Indomethacin N-octyl amide is not a generic substitute for indomethacin or other NSAIDs. Its enhanced COX-2 selectivity (>1650-fold) is a specific consequence of its N-octyl amide moiety, which is not shared by the parent drug (which is non-selective) or other close analogs with different amide or ester modifications [1]. Even among other indomethacin amide derivatives, such as N-(3-pyridyl)-indomethacin amide or N-(4-acetamidophenyl)indomethacin amide, the N-octyl amide variant demonstrates a unique profile of selectivity and potency against human recombinant COX-2, making it a distinct tool for probing COX-2-specific pathways without confounding COX-1-mediated effects [2]. Its slow, tight-binding kinetics to COX-2 further differentiate it from simple competitive inhibitors [1].

Indomethacin N-octyl Amide: Quantitative Evidence of Differentiation from Comparators


Indomethacin N-octyl Amide: >1650-Fold COX-2 Selectivity vs. Non-Selective Parent Indomethacin

Indomethacin N-octyl amide exhibits dramatically enhanced selectivity for COX-2 compared to its parent compound, indomethacin. In enzyme inhibition assays, the IC50 of indomethacin N-octyl amide against human recombinant COX-2 was 40 nM, while its IC50 against ovine COX-1 was 66 µM, yielding a selectivity ratio of 1,650-fold in favor of COX-2 [1]. In contrast, indomethacin itself is a non-selective inhibitor, with IC50 values of 0.05 µM for COX-2 and 0.67 µM for COX-1, representing a selectivity ratio of only about 13-fold [1]. This represents a greater than 100-fold improvement in COX-2 selectivity.

COX-2 Selectivity Indomethacin Derivatives Inflammation

Indomethacin N-octyl Amide: Slow, Tight-Binding Inhibition Kinetics Differentiate it from Competitive Inhibitors

The inhibition mechanism of indomethacin N-octyl amide on COX-2 is characterized as slow and tight-binding, which is distinct from the rapid, competitive inhibition observed with many other NSAIDs and some COX-2 inhibitors [1]. This kinetic behavior is a function of a time-dependent step, where the inhibitor binds to the enzyme and induces a conformational change that leads to a more stable enzyme-inhibitor complex over time [1]. The IC50 value is time-dependent and decreases with longer pre-incubation periods. This contrasts with the rapid equilibrium of classical competitive inhibitors.

Enzyme Kinetics COX-2 Inhibition Time-Dependent Inhibition

Indomethacin N-octyl Amide vs. Other Indomethacin Amides: A Comparison of COX-2 Potency and Selectivity

Within the class of indomethacin amide derivatives, the N-octyl amide (Compound 2) demonstrates a distinct balance of COX-2 potency and selectivity. It inhibits human recombinant COX-2 with an IC50 of 40 nM and shows >1000-fold selectivity over COX-1 [1]. In comparison, another indomethacin amide, N-(3-pyridyl)-indomethacin amide, inhibits human recombinant COX-2 with an IC50 of 52 nM but is reported to be about 1,300 times less potent as an inhibitor of ovine COX-1 [2]. N-(4-acetamidophenyl)indomethacin amide inhibits human COX-2 with an IC50 of 0.1 µM (100 nM), making it less potent than the N-octyl amide [3]. These differences highlight the impact of the amide substituent on the pharmacological profile.

Structure-Activity Relationship Indomethacin Amides COX-2 Selectivity

Indomethacin N-octyl Amide: Dual COX-2/FAAH Inhibition Potential

Indomethacin N-octyl amide has been reported to interact with fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide, in addition to its primary COX-2 inhibitory activity . While indomethacin itself can inhibit FAAH at low pH, the N-octyl amide derivative may possess enhanced or distinct FAAH modulatory properties due to its structural similarity to fatty acid amides. This dual-action potential is a key point of differentiation from other selective COX-2 inhibitors (e.g., celecoxib, rofecoxib) which do not typically target FAAH.

FAAH Inhibition Endocannabinoid System Dual Inhibitor

Indomethacin N-octyl Amide: Optimal Research and Industrial Application Scenarios


In Vitro Studies Requiring High COX-2 Selectivity to Minimize COX-1 Confounding Effects

Based on its >1650-fold selectivity for COX-2 over COX-1 (IC50 40 nM vs. 66 µM), Indomethacin N-octyl amide is the preferred tool compound for in vitro experiments (e.g., in cell culture, enzyme assays) where the goal is to selectively inhibit COX-2 without affecting COX-1-mediated prostaglandin synthesis [1]. This is particularly critical in studies of inflammation, cancer, and neurobiology where COX-2 is pathologically upregulated, but COX-1's constitutive activity must remain intact to avoid off-target effects on housekeeping functions. Its use ensures that any observed biological effect is attributable to COX-2 inhibition, a claim that cannot be made with non-selective inhibitors like indomethacin.

Investigating the Kinetics of Slow, Tight-Binding COX-2 Inhibition

For enzymologists and biochemists studying the detailed mechanisms of COX-2 inhibition, Indomethacin N-octyl amide serves as a valuable model compound for slow, tight-binding kinetics [1]. Its time-dependent inhibition profile allows researchers to design experiments that probe the formation of the stable enzyme-inhibitor complex, making it ideal for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of selectivity and binding affinity. This application differentiates it from simpler, rapidly-equilibrating competitive inhibitors.

Probing the Interplay Between the COX-2 and Endocannabinoid Pathways

Given its reported dual activity as a COX-2 inhibitor and its potential interaction with fatty acid amide hydrolase (FAAH), Indomethacin N-octyl amide is uniquely positioned for research into the crosstalk between the prostaglandin and endocannabinoid systems . This is an area of high interest for developing novel analgesics and anti-inflammatory agents with potentially improved safety profiles. The compound can be used to dissect the relative contributions of each pathway in models of pain and inflammation, an application not feasible with most standard COX-2-selective drugs.

Chemical Biology Tool for SAR Studies of Indomethacin Amides

As a specific example of a secondary amide derivative, Indomethacin N-octyl amide is a key reference compound for medicinal chemists and chemical biologists exploring the structure-activity relationships (SAR) of indomethacin-based COX-2 inhibitors. Its well-characterized potency (COX-2 IC50 = 40 nM) and selectivity (>1000-fold) provide a benchmark for evaluating new ester and amide analogs [1]. Procurement of this compound is essential for validating new synthetic routes, establishing baseline activity in biochemical assays, and comparing the pharmacological properties of novel derivatives.

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